molecular formula C20H23N3O6 B2831351 Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate CAS No. 1172711-89-5

Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2831351
CAS No.: 1172711-89-5
M. Wt: 401.419
InChI Key: JVGFJESVQXZYMR-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.

    Synthesis of the 1,3,4-Oxadiazole Ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative. For instance, benzo[d][1,3]dioxole-5-carboxylic acid can be converted to its corresponding hydrazide, which is then cyclized using a dehydrating agent like phosphorus oxychloride.

    Formation of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxadiazole intermediate.

    Esterification: The final step involves the esterification of the resulting compound with ethyl 4-oxobutanoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems would be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders. Its structure suggests it could interact with specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,2,4-triazol-2-yl)piperidin-1-yl)-4-oxobutanoate: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different heterocyclic rings. This uniqueness can lead to different biological activities and potential therapeutic applications.

Biological Activity

Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a complex compound that has garnered attention in recent pharmacological research for its potential biological activities. This article provides a detailed overview of its synthesis, biological activities, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves multiple steps that typically include the formation of the oxadiazole moiety and subsequent coupling with piperidine and ethyl acetoacetate. The synthetic route can be summarized as follows:

  • Formation of Oxadiazole : The initial step involves the condensation of appropriate precursors to form the oxadiazole ring.
  • Piperidine Coupling : The oxadiazole is then reacted with piperidine derivatives to introduce the piperidinyl group.
  • Final Esterification : Finally, ethyl acetoacetate is used to form the ester linkage, yielding the target compound.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds containing the benzo[d][1,3]dioxole structure have shown promising results against various cancer cell lines. For example, derivatives with similar frameworks demonstrated IC50 values in the micromolar range against MCF7 breast cancer cells .
CompoundCell LineIC50 (µM)
Compound AMCF725.72 ± 3.95
Compound BU8745.2 ± 13.0
Ethyl 4-(...)TBDTBD

The proposed mechanisms for the anticancer activity include:

  • Induction of Apoptosis : Flow cytometry analyses have shown that these compounds can induce apoptosis in cancer cells through activation of intrinsic pathways.
  • Inhibition of Angiogenesis : Some derivatives have been noted to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) pathways .

Neuropharmacological Effects

In addition to anticancer properties, there is emerging evidence regarding the neuropharmacological effects of compounds related to this compound):

  • Acetylcholinesterase Inhibition : Certain oxadiazole derivatives have shown moderate inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
CompoundAChE Inhibition %
Compound C60%
Ethyl 4-(...)TBD

Study on Antitumor Activity

A notable study evaluated a series of benzo[d][1,3]dioxole-containing compounds for their antitumor efficacy in vivo. The results indicated that these compounds significantly reduced tumor growth in xenograft models compared to control groups .

Neuroprotective Effects

Another study highlighted the neuroprotective effects observed in animal models treated with similar oxadiazole derivatives. Behavioral tests showed improved cognitive function and reduced neuroinflammation markers .

Properties

IUPAC Name

ethyl 4-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-2-26-18(25)8-7-17(24)23-9-3-4-14(11-23)20-22-21-19(29-20)13-5-6-15-16(10-13)28-12-27-15/h5-6,10,14H,2-4,7-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGFJESVQXZYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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